molecular formula C19H16FN7O B11228517 4-(3-fluorophenyl)-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol

4-(3-fluorophenyl)-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol

Cat. No.: B11228517
M. Wt: 377.4 g/mol
InChI Key: HAXAUELTKHPMEL-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)-3-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is a complex heterocyclic compound. It features a unique structure combining fluorophenyl, triazolo, pyridazin, and pyrazolo-pyridine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-fluorophenyl)-3-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one typically involves multi-step reactions. One common approach includes:

    Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the triazolo[4,3-b]pyridazin moiety: This step often involves the use of triazole and pyridazine derivatives under specific conditions.

    Attachment of the fluorophenyl group: This is usually done via electrophilic aromatic substitution reactions.

    Final assembly and purification: The compound is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups.

    Reduction: Reduction reactions can target the nitrogen-containing heterocycles.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-(3-Fluorophenyl)-3-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in oncology and neurology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[3,4-b]pyridine core is known to interact with kinase enzymes, potentially inhibiting their activity. The triazolo[4,3-b]pyridazin moiety may enhance binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Shares the pyrazolo core but differs in the attached heterocycles.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Similar triazolo and pyrimidine structures but with different connectivity.

    JNJ-38877605: Contains a similar triazolo-pyridazin structure but with different substituents.

Uniqueness

4-(3-Fluorophenyl)-3-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is unique due to its specific combination of fluorophenyl, triazolo, pyridazin, and pyrazolo-pyridine moieties. This unique structure may confer distinct biological activities and therapeutic potential compared to similar compounds.

Properties

Molecular Formula

C19H16FN7O

Molecular Weight

377.4 g/mol

IUPAC Name

4-(3-fluorophenyl)-3-methyl-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C19H16FN7O/c1-10-18-14(12-4-3-5-13(20)8-12)9-17(28)21-19(18)27(24-10)16-7-6-15-23-22-11(2)26(15)25-16/h3-8,14H,9H2,1-2H3,(H,21,28)

InChI Key

HAXAUELTKHPMEL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(CC(=O)N2)C3=CC(=CC=C3)F)C4=NN5C(=NN=C5C=C4)C

Origin of Product

United States

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